Stannane, tributyl-2-cyclohexen-1-yl-
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Overview
Description
Stannane, tributyl-2-cyclohexen-1-yl- is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 2-cyclohexen-1-yl group. Organotin compounds are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly those involving radical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl-2-cyclohexen-1-yl- typically involves the reaction of tributyltin hydride with a suitable cyclohexenyl precursor. One common method is the radical addition of tributyltin hydride to 2-cyclohexen-1-yl halides under the influence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of stannane, tributyl-2-cyclohexen-1-yl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Stannane, tributyl-2-cyclohexen-1-yl- undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in radical-mediated reductions.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halides.
Cyclization: It is involved in intramolecular radical cyclization reactions.
Common Reagents and Conditions
Radical Initiators: Azobisisobutyronitrile (AIBN) is commonly used to initiate radical reactions.
Solvents: Tetrahydrofuran (THF) and dichloromethane are frequently used solvents.
Conditions: Reactions are typically carried out under inert atmosphere (argon or nitrogen) and at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and substrates used. For example, in radical-mediated reductions, the primary product is the reduced hydrocarbon, while in cyclization reactions, cyclic compounds are formed.
Scientific Research Applications
Stannane, tributyl-2-cyclohexen-1-yl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical-mediated reactions and as a reducing agent.
Biology: Organotin compounds, including stannane, tributyl-2-cyclohexen-1-yl-, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of stannane, tributyl-2-cyclohexen-1-yl- involves the homolytic cleavage of the tin-hydrogen bond to generate a tin-centered radical. This radical can then participate in various radical-mediated reactions, such as reductions and cyclizations. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: A widely used organotin compound with similar reducing properties.
Tributylstannylmethane: Another organotin compound used in radical-mediated reactions.
Tributyl(2-methyl-1-cyclohexen-1-yl)stannane: A structurally similar compound with a methyl group on the cyclohexenyl ring.
Uniqueness
Stannane, tributyl-2-cyclohexen-1-yl- is unique due to the presence of the 2-cyclohexen-1-yl group, which imparts specific reactivity and selectivity in radical-mediated reactions. This makes it a valuable reagent in organic synthesis, particularly for the formation of cyclic compounds through intramolecular cyclization reactions.
Properties
IUPAC Name |
tributyl(cyclohex-2-en-1-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-3H,4-6H2;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBCTVKWKFFLEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1CCCC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454074 |
Source
|
Record name | Stannane, tributyl-2-cyclohexen-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112520-99-7 |
Source
|
Record name | Stannane, tributyl-2-cyclohexen-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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